(R,S)-1-Tosyl Glycerol-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl) 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O5S/c1-8-2-4-10(5-3-8)16(13,14)15-7-9(12)6-11/h2-5,9,11-12H,6-7H2,1H3/i6D2,7D2,9D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFQNMODTAFTGHS-PTSIOIPUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC(CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])OS(=O)(=O)C1=CC=C(C=C1)C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50858497 |

Source

|

| Record name | 2,3-Dihydroxy(~2~H_5_)propyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928623-32-9 |

Source

|

| Record name | 2,3-Dihydroxy(~2~H_5_)propyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is (R,S)-1-Tosyl Glycerol-d5

An In-Depth Technical Guide to (R,S)-1-Tosyl Glycerol-d5

Abstract

This compound is a stable, isotopically labeled form of mono-tosylated glycerol, a pivotal molecule in chemical synthesis and biomedical research. The incorporation of five deuterium atoms provides a distinct mass signature, making it an invaluable tool for tracer studies in metabolic research and as an internal standard for quantitative mass spectrometry. The tosyl group converts one of the primary hydroxyl groups of glycerol into an excellent leaving group, rendering the molecule a versatile intermediate for the synthesis of complex, deuterated glycerolipids and other biological probes. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, its critical applications in drug development and metabolic analysis, and robust analytical methodologies for its characterization.

Introduction: The Significance of Isotopic Labeling and Functionalization

In modern drug discovery and metabolic research, the ability to trace, quantify, and understand the fate of molecules within a biological system is paramount. This compound emerges as a critical tool by ingeniously combining two key chemical principles: isotopic labeling and functional group activation.

-

Deuterium Labeling : The substitution of hydrogen with its stable, heavy isotope, deuterium (D), is a subtle yet powerful modification.[1] This labeling introduces a mass shift detectable by mass spectrometry without significantly altering the molecule's chemical properties. This makes deuterated compounds, such as this compound, ideal for use as internal standards in bioanalysis and as tracers to elucidate metabolic pathways, distinguishing them from their endogenous, non-labeled counterparts.[2] The "heavy" C-D bond is also stronger than the C-H bond, which can slow down metabolic processes at the site of deuteration (a phenomenon known as the kinetic isotope effect), potentially improving a drug's pharmacokinetic profile by reducing its rate of metabolic breakdown.[1][3]

-

Tosyl Group Activation : Alcohols, like glycerol, are generally poor substrates in nucleophilic substitution reactions because the hydroxyl (-OH) group is a poor leaving group.[4] The process of tosylation converts the -OH group into a p-toluenesulfonate (tosylate, -OTs) group. The tosylate anion is a very weak base and highly resonance-stabilized, making it an excellent leaving group.[4] This activation transforms the inert glycerol backbone into a reactive intermediate, primed for the synthesis of a wide array of derivatives.[5][6]

This compound is, therefore, a protected and labeled form of glycerol, designed for advanced research applications where precise quantification and synthetic versatility are required.[5][7]

Physicochemical Properties and Specifications

A clear understanding of the fundamental properties of this compound is essential for its proper handling, storage, and application. The key specifications are summarized below.

| Property | Value | Source(s) |

| Chemical Name | (1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl) 4-methylbenzenesulfonate | [8] |

| Synonyms | 1-Tosyloxy-2,3-propanediol-d5; 2,3-Dihydroxypropyl Tosylate-d5 | [5][7] |

| CAS Number | 928623-32-9 | [5][7] |

| Molecular Formula | C₁₀H₉D₅O₅S | [5] |

| Molecular Weight | 251.31 g/mol | [5] |

| Appearance | Pale Yellow Semi-Solid | [7] |

| Storage | 2-8°C Refrigerator | [7] |

| SMILES | [2H]C([2H])(O)C([2H])(O)C([2H])([2H])OS(=O)(=O)c1ccc(C)cc1 | [8] |

| InChI | 1S/C10H14O5S/c1-8-2-4-10(5-3-8)16(13,14)15-7-9(12)6-11/h2-5,9,11-12H,6-7H2,1H3/i6D2,7D2,9D | [8] |

Note: For research use only. Not for human or veterinary use.[5]

Synthesis Protocol and Mechanistic Rationale

The preparation of this compound involves the selective mono-tosylation of commercially available glycerol-d5. The primary hydroxyl groups of glycerol are more sterically accessible and thus more reactive towards tosyl chloride than the secondary hydroxyl group.

Reaction Mechanism: The Causality of Tosylation

The synthesis is a nucleophilic substitution reaction at the sulfur atom of p-toluenesulfonyl chloride (TsCl).[4] The alcohol (glycerol-d5) acts as the nucleophile. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine. The base serves two critical functions:

-

It neutralizes the hydrochloric acid (HCl) byproduct, preventing it from protonating the starting alcohol or other basic sites in the molecule.

-

It can act as a catalyst by forming a more reactive sulfonylpyridinium intermediate.

The reaction proceeds with retention of configuration at the carbon atom bearing the hydroxyl group, as the C-O bond is not broken during the tosylation process.[4]

Experimental Workflow: Synthesis of this compound

This protocol is a self-validating system designed for high yield and purity. Each step includes a rationale to ensure trustworthiness and reproducibility.

Sources

- 1. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. scbt.com [scbt.com]

- 6. Absolute configuration of glycerol derivatives. 4. Synthesis and pharmacological activity of chiral 2-alkylaminomethylbenzodioxans, competitive alpha-adrenergic antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. This compound | LGC Standards [lgcstandards.com]

(R,S)-1-Tosylglycerol-d5: A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Utility of Isotopic Labeling and Activated Hydroxyls in Modern Chemistry

In the landscape of contemporary drug discovery and development, precision and accuracy are paramount. The ability to trace metabolic pathways, quantify analytes in complex biological matrices, and synthesize complex molecules with stereochemical control dictates the pace and success of research. (R,S)-1-Tosylglycerol-d5 emerges as a pivotal tool at the intersection of these challenges. It is a deuterated derivative of 1-tosylglycerol, a molecule that combines the versatile glycerol backbone with a tosylate group—an excellent leaving group in nucleophilic substitution reactions.[1][2] The incorporation of five deuterium atoms provides a distinct mass signature, rendering it an ideal internal standard for mass spectrometry-based quantification, while the tosyl group activates a primary hydroxyl for a wide array of synthetic transformations.[3]

This guide provides an in-depth exploration of the chemical properties, structure, and applications of (R,S)-1-Tosylglycerol-d5. It is designed to equip researchers, medicinal chemists, and analytical scientists with the technical knowledge to effectively leverage this compound in their workflows, from synthetic route design to bioanalytical method development.

Physicochemical and Structural Characteristics

(R,S)-1-Tosylglycerol-d5 is a racemic mixture of the R and S enantiomers of 1-tosylglycerol, where five hydrogen atoms on the glycerol backbone have been replaced with deuterium. This isotopic labeling is crucial for its application as an internal standard, as it is chemically identical to the non-labeled analyte but distinguishable by mass.[3]

Core Chemical Properties

| Property | Value | Source(s) |

| Chemical Name | (1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl) 4-methylbenzenesulfonate | [4] |

| Synonyms | 1-Tosyloxy-2,3-propanediol-d5, 2,3-Dihydroxypropyl Tosylate-d5 | [5] |

| CAS Number | 928623-32-9 | [5] |

| Molecular Formula | C₁₀H₉D₅O₅S | [5] |

| Molecular Weight | 251.31 g/mol | [5] |

| Appearance | Pale Yellow Semi-Solid | [6] |

| Solubility | Soluble in Acetone, Chloroform | [7] |

| Storage | 2-8°C Refrigerator | [6] |

| Melting Point | 54-59°C (for non-deuterated (R,S)-1-Tosylglycerol) | [8] |

Structural Elucidation

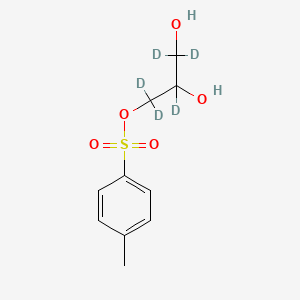

The structure of (R,S)-1-Tosylglycerol-d5 is defined by a glycerol backbone with a p-toluenesulfonyl (tosyl) group esterified to one of the primary hydroxyls. The five deuterium atoms are strategically placed on the carbon backbone, providing a stable isotopic label.

Caption: Chemical structure of (R,S)-1-Tosylglycerol-d5.

Synthesis of (R,S)-1-Tosylglycerol-d5

The synthesis of (R,S)-1-Tosylglycerol-d5 is a direct adaptation of the well-established tosylation of alcohols. The primary hydroxyl group of glycerol-d5 is selectively tosylated due to its higher reactivity compared to the secondary hydroxyl group.[9]

Representative Synthesis Protocol

This protocol is a representative method for the tosylation of glycerol-d5.

Materials:

-

Glycerol-d5

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve glycerol-d5 (1 equivalent) in anhydrous pyridine. Cool the solution to 0°C in an ice bath.

-

Addition of Tosyl Chloride: Slowly add a solution of p-toluenesulfonyl chloride (1.05 equivalents) in anhydrous DCM to the cooled glycerol-d5 solution with stirring.

-

Reaction: Allow the reaction to stir at 0°C for 30 minutes, then let it warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Quench the reaction by slowly adding cold water. Transfer the mixture to a separatory funnel and dilute with DCM.

-

Extraction: Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure (R,S)-1-Tosylglycerol-d5.

Caption: Workflow for the synthesis of (R,S)-1-Tosylglycerol-d5.

Applications in Research and Development

As a Deuterated Internal Standard in LC-MS/MS Analysis

The primary application of (R,S)-1-Tosylglycerol-d5 is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[3] Deuterated internal standards are considered the gold standard in quantitative bioanalysis because they co-elute with the analyte and have nearly identical ionization efficiencies, effectively compensating for matrix effects and variations in sample preparation and instrument response.[3]

Consider a drug candidate that is metabolized to a glycerol-containing species. To accurately determine the pharmacokinetic profile of this metabolite, a robust LC-MS/MS method is required. (R,S)-1-Tosylglycerol-d5 can be used as an internal standard for the quantification of a tosylated derivative of the metabolite.

Experimental Protocol: LC-MS/MS Quantification

-

Sample Preparation:

-

To 100 µL of plasma, add 10 µL of a 1 µg/mL solution of (R,S)-1-Tosylglycerol-d5 in methanol (internal standard).

-

Perform protein precipitation by adding 400 µL of cold acetonitrile. Vortex and centrifuge.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of a derivatization solution containing p-toluenesulfonyl chloride and a base (e.g., triethylamine) in acetonitrile.

-

Heat at 60°C for 30 minutes to tosylate the analyte.

-

Evaporate to dryness and reconstitute in 100 µL of the mobile phase for injection.

-

-

LC-MS/MS Conditions:

-

LC System: Agilent 1290 Infinity II or equivalent.

-

Column: Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

MRM Transitions:

-

Analyte (Tosylated): [M+H]⁺ → Product Ion 1, [M+H]⁺ → Product Ion 2

-

Internal Standard ((R,S)-1-Tosylglycerol-d5): m/z 252.1 → m/z 155.1 (loss of tosyl group), m/z 252.1 → m/z 91.1 (tolyl cation)

-

-

Sources

- 1. scbt.com [scbt.com]

- 2. epfl.ch [epfl.ch]

- 3. resolvemass.ca [resolvemass.ca]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. semanticscholar.org [semanticscholar.org]

(R,S)-1-Tosyl Glycerol-d5 CAS number 928623-32-9

An In-Depth Technical Guide to (R,S)-1-Tosyl Glycerol-d5

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS Number: 928623-32-9) is a deuterated, protected form of glycerol that serves a critical role in modern analytical chemistry, particularly within the pharmaceutical and life sciences sectors.[1][2] Its unique molecular architecture, combining a stable tosyl protecting group with a deuterium-labeled glycerol backbone, makes it an invaluable tool for enhancing the accuracy and reliability of quantitative analyses. This guide provides a comprehensive overview of its chemical principles, details its primary application as an internal standard in mass spectrometry, presents a detailed experimental protocol for its use, and discusses its synthesis and quality control considerations.

Molecular Profile and Physicochemical Properties

This compound is a synthetically derived molecule with a precise arrangement of functional groups that dictate its utility.[1] Understanding this structure is fundamental to appreciating its application.

| Property | Value |

| CAS Number | 928623-32-9[1][3] |

| Molecular Formula | C₁₀H₉D₅O₅S[1][3] |

| Molecular Weight | 251.31 g/mol [1][3] |

| Alternate Names | 1-Tosyloxy-2,3-propanediol-d5, 2,3-Dihydroxypropyl Tosylate-d5, 1,2,3-Propanetriol 1-(4-Methylbenzenesulfonate)-d5[1][2] |

| Appearance | Pale Yellow Semi-Solid[2] |

| Primary Application | Protected, labeled Glycerol; Internal Standard[1][2] |

The Role of the Tosyl Group: An Excellent Leaving Group

The p-toluenesulfonyl group, commonly known as the tosyl (Ts) group, is a cornerstone of modern organic synthesis.[4] Its primary function in this molecule is to act as a protecting group for one of the primary hydroxyl groups of glycerol. However, the true value of the tosyl group lies in its ability to transform a poor leaving group (a hydroxyl group, -OH) into an excellent one.[4][5][6] This is because the tosylate anion (TsO⁻), which is formed upon cleavage, is a very weak base and is highly stabilized by resonance.[4] This property is crucial for various synthetic transformations where nucleophilic substitution is required.[5][6]

The Glycerol Backbone: A Versatile Scaffold

Glycerol is a simple polyol that provides the three-carbon backbone of the molecule. It is a fundamental building block in numerous biological and chemical syntheses.[7] The presence of two remaining hydroxyl groups on the this compound molecule allows for further chemical modifications, making it a versatile intermediate in the synthesis of more complex molecules.

The Significance of Deuterium (d5) Labeling

The incorporation of five deuterium (D or ²H) atoms into the glycerol backbone is the key feature that enables its primary application. Deuterium is a stable, non-radioactive isotope of hydrogen.[8] Replacing hydrogen with deuterium results in a compound that is chemically almost identical to its non-deuterated counterpart but has a higher mass.[9] This mass difference is easily distinguishable by a mass spectrometer, which is the foundational principle of its use as an internal standard.[10]

Core Application: The Gold Standard Internal Standard in Mass Spectrometry

In quantitative analysis, particularly using Liquid Chromatography-Mass Spectrometry (LC-MS), achieving high accuracy and precision is paramount.[8][11] Deuterated internal standards are considered the "gold standard" because they can effectively compensate for variations that occur during sample preparation and analysis.[9][11][12]

The Principle of Isotope Dilution Mass Spectrometry

This compound is used as an internal standard in a technique called isotope dilution mass spectrometry. The process involves adding a known amount of the deuterated standard to a sample before any processing steps. Because the deuterated standard is chemically identical to the analyte of interest (the non-deuterated version), it will behave in the same way during extraction, chromatography, and ionization in the mass spectrometer.[8][10][12]

Any loss of the analyte during sample preparation will be accompanied by a proportional loss of the internal standard.[10] In the mass spectrometer, the instrument can differentiate between the analyte and the standard based on their mass difference. By comparing the signal intensity of the analyte to the signal intensity of the known amount of internal standard, a highly accurate quantification can be achieved, effectively correcting for experimental variability.[10]

Workflow for Quantitative Analysis using a Deuterated Internal Standard

Caption: Workflow for analyte quantification using a deuterated internal standard.

Experimental Protocol: Quantification of a Glycerol-based Analyte

This protocol provides a general framework for the use of this compound as an internal standard for the quantification of a hypothetical glycerol-based analyte in a biological matrix (e.g., plasma).

Objective: To accurately quantify "Analyte G" in human plasma using this compound as an internal standard.

Materials:

-

This compound (Internal Standard, IS)

-

Analyte G standard

-

Human plasma (control)

-

Acetonitrile (ACN) with 0.1% formic acid

-

Water with 0.1% formic acid

-

Methanol

-

Microcentrifuge tubes

-

LC-MS system

Methodology:

-

Preparation of Stock Solutions:

-

Prepare a 1 mg/mL stock solution of Analyte G in methanol.

-

Prepare a 1 mg/mL stock solution of this compound (IS) in methanol.

-

-

Preparation of Working Solutions:

-

Create a series of calibration standards by spiking control plasma with the Analyte G stock solution to achieve a concentration range (e.g., 1-1000 ng/mL).

-

Prepare a working IS solution by diluting the IS stock solution in methanol to a final concentration of 100 ng/mL.

-

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of each calibration standard and unknown sample, add 150 µL of the working IS solution in ACN. The ACN will precipitate the plasma proteins.

-

Vortex each tube for 30 seconds to ensure thorough mixing.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new set of tubes or a 96-well plate for LC-MS analysis.

-

-

LC-MS Analysis:

-

LC Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: ACN with 0.1% formic acid.

-

Gradient: A suitable gradient to separate the analyte from matrix components.

-

Injection Volume: 5 µL.

-

-

MS Conditions (Triple Quadrupole):

-

Ionization Mode: Electrospray Ionization (ESI), positive.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Analyte G: Determine the precursor ion and a suitable product ion.

-

This compound: Determine the precursor ion (m/z ~252.1) and a suitable product ion.

-

-

-

-

Data Analysis:

-

Integrate the peak areas for both Analyte G and the IS.

-

Calculate the ratio of the analyte peak area to the IS peak area for each calibration standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of Analyte G in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Synthesis and Quality Control

The synthesis of this compound is a multi-step process that requires careful control to ensure high purity.

Simplified Synthetic Pathway

Caption: Simplified synthetic route for this compound.

A common route involves starting with commercially available deuterated glycerol (Glycerol-d8).[13] The two adjacent hydroxyl groups are selectively protected, often by forming a ketal with acetone. The remaining free primary hydroxyl group is then reacted with p-toluenesulfonyl chloride in the presence of a base like pyridine to form the tosylate ester. Finally, the protecting group is removed under acidic conditions to yield the final product.

Quality Control Parameters

For this compound to be a reliable internal standard, it must meet stringent quality control specifications:

-

Chemical Purity: Typically >98%, as determined by techniques like HPLC and NMR. This ensures that impurities do not interfere with the analysis.

-

Isotopic Purity (Deuterium Enrichment): Typically ≥98 atom % D. High isotopic enrichment is crucial to prevent "crosstalk" where the signal from the standard contributes to the analyte's signal.[9]

-

Structural Confirmation: Confirmed by ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to ensure the correct structure and location of the tosyl group and deuterium atoms.

Conclusion

References

- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Google Books.

-

Tosylates Definition - Organic Chemistry Key Term. (n.d.). Fiveable. Retrieved from [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories Inc. Retrieved from [Link]

-

Deuterated Standards for LC-MS Analysis. (2025, November 8). ResolveMass Laboratories Inc. Retrieved from [Link]

-

Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification?. (n.d.). Baijiahao. Retrieved from [Link]

-

What is the role and mechanism of action of tosyl chloride in organic synthesis?. (2012, February 2). ResearchGate. Retrieved from [Link]

-

Tosyl group. (n.d.). Wikipedia. Retrieved from [Link]

-

Deuterated internal standards and bioanalysis. (n.d.). AptoChem. Retrieved from [Link]

-

Ch8: Tosylates. (n.d.). University of Calgary. Retrieved from [Link]

-

This compound. (n.d.). LabSolutions. Retrieved from [Link]

-

Synthesis of Glycerol-Based Biopolyesters as Toughness Enhancers for Polylactic Acid Bioplastic through Reactive Extrusion. (2016, December 19). ACS Publications. Retrieved from [Link]

-

This compound. (n.d.). Pharmaffiliates. Retrieved from [Link]

-

Deuterium labeling experiments using d⁸‐glycerol. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of novel deuterated lipids and surfactants. (2019, September 9). Neutron Science. Retrieved from [Link]

-

Drug discovery and development: Role of basic biological research. (2017, November 11). PubMed Central. Retrieved from [Link]

-

Saline versus 5% dextrose in water as a drug diluent for critically ill patients: a retrospective cohort study. (2020, September 11). PubMed Central. Retrieved from [Link]

-

Research in the Field of Drug Design and Development. (n.d.). MDPI. Retrieved from [Link]

-

5: Drug Development for Traditional Drugs and Biologics. (2025, July 16). Medicine LibreTexts. Retrieved from [Link]

-

Drug discovery and development: introduction to the general public and patient groups. (2023, May 23). Frontiers. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. fiveable.me [fiveable.me]

- 6. Tosyl group - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. resolvemass.ca [resolvemass.ca]

- 9. resolvemass.ca [resolvemass.ca]

- 10. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]

- 11. texilajournal.com [texilajournal.com]

- 12. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 13. isotope.com [isotope.com]

- 14. Drug discovery and development: Role of basic biological research - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Frontiers | Drug discovery and development: introduction to the general public and patient groups [frontiersin.org]

A-1-Tosylglycerol-d5: A Technical Guide to its Rationale and Application in Quantitative Bioanalysis

Abstract

In the landscape of modern drug development and pharmacokinetic analysis, the demand for analytical precision is absolute. The accuracy of quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS), is critically dependent on the effective use of internal standards to correct for analytical variability. This technical guide provides an in-depth rationale for the research and application of (R,S)-1-Tosylglycerol-d5, a deuterated, stable isotope-labeled compound. We will explore its molecular characteristics, the scientific justification for its design, and its principal role as an internal standard in ensuring the integrity and reliability of bioanalytical data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced analytical tools for robust and reproducible quantitative analysis.

The Imperative for Precision: Overcoming Variability in Bioanalysis

The journey of a drug candidate from discovery to clinical application is paved with extensive testing, where its absorption, distribution, metabolism, and excretion (ADME) profile must be meticulously characterized.[1] Quantitative bioanalysis of drugs and their metabolites in complex biological matrices like plasma, blood, or tissue is fundamental to this process.[2][3] However, the analytical workflow, from sample preparation to final measurement, is susceptible to numerous sources of variability.

Factors such as sample loss during extraction, fluctuations in instrument performance, and matrix effects—where endogenous components of the biological sample suppress or enhance the analyte's signal in the mass spectrometer—can significantly compromise the accuracy and precision of the results.[4][5] To counteract these variables, an internal standard (IS) is introduced into every sample, standard, and quality control (QC) at a known concentration. The IS acts as a chemical mimic of the analyte, experiencing similar variations during the analytical process. By measuring the ratio of the analyte's response to the IS's response, these variations can be effectively normalized, leading to reliable and accurate quantification.[6]

The Gold Standard: Stable Isotope-Labeled Internal Standards

The ideal internal standard co-elutes chromatographically with the analyte and exhibits identical behavior during sample preparation and ionization in the mass spectrometer.[5][7] While structural analogs have been used, the superior choice is a stable isotope-labeled (SIL) version of the analyte itself.[4][8] SILs are chemically identical to the analyte, with the only difference being the substitution of one or more atoms (commonly ¹H, ¹²C, or ¹⁴N) with their heavier, non-radioactive stable isotopes (e.g., ²H or Deuterium, ¹³C, or ¹⁵N).[4][9]

This near-perfect chemical mimicry ensures that the SIL internal standard tracks the analyte through the entire analytical process, effectively compensating for:

-

Sample Preparation Losses: Any loss of analyte during extraction or handling is mirrored by a proportional loss of the SIL-IS.

-

Matrix Effects: Both the analyte and the SIL-IS are affected similarly by ion suppression or enhancement, preserving the accuracy of their response ratio.[4][10]

-

Instrumental Variability: Fluctuations in injection volume or mass spectrometer sensitivity are corrected for by the constant presence of the SIL-IS.

The U.S. Food and Drug Administration (FDA) and other regulatory bodies strongly recommend the use of a stable isotope-labeled version of the analyte as the internal standard for bioanalytical method validation.[6][10]

Deconstructing (R,S)-1-Tosylglycerol-d5: A Molecule Designed for Purpose

(R,S)-1-Tosylglycerol-d5 is a thoughtfully designed molecule for specific applications in chemical synthesis and bioanalysis. Let's break down the rationale for its structure.

-

The Glycerol Backbone: Glycerol is a simple, three-carbon polyol that is biocompatible and serves as a fundamental building block in various biological molecules and synthetic processes.[11] Its presence in this molecule provides a versatile and common structural motif.

-

The (R,S) Designation - Racemic Mixture: The "(R,S)" indicates that the compound is a racemic mixture, containing equal amounts of the (R) and (S) enantiomers. In many applications where this molecule would serve as an internal standard for a non-chiral analyte or a racemic mixture of an analyte, using a racemic standard is appropriate and cost-effective. However, if it were to be used for stereoselective pharmacokinetic studies, a specific enantiomer would be required.[12]

-

The Tosyl Group - A Reactive Handle: The "Tosyl" group (p-toluenesulfonyl) is attached to one of the primary hydroxyl groups of glycerol. This is a critical functionalization for several reasons. The tosyl group is an excellent leaving group in nucleophilic substitution reactions. This makes 1-Tosylglycerol a valuable intermediate in chemical synthesis, allowing for the facile introduction of other functional groups at that position.[13][14] In the context of its use as a potential internal standard, it would be designed to match an analyte that also contains a tosyl group or a similar sulfonyl moiety.

-

The "-d5" Label - The Key to Quantification: The "-d5" signifies that five hydrogen atoms on the glycerol backbone have been replaced with deuterium atoms. This is the most crucial feature for its role as an internal standard in mass spectrometry.[15] The mass difference of at least three mass units is generally required to prevent spectral overlap between the analyte and the internal standard.[9] The five deuterium atoms provide a significant mass shift, ensuring that the two compounds can be clearly distinguished by the mass spectrometer while maintaining nearly identical chemical properties.[9] The deuterium labels are placed on non-exchangeable carbon positions to ensure their stability throughout the analytical process.[9][16]

Rationale for Research and Key Applications

The primary rationale for the research and use of (R,S)-1-Tosylglycerol-d5 is its application as a high-fidelity internal standard in quantitative mass spectrometry.

Primary Application: Internal Standard in LC-MS/MS Bioanalysis

(R,S)-1-Tosylglycerol-d5 is ideally suited to be an internal standard for the quantitative analysis of (R,S)-1-Tosylglycerol or other structurally similar analytes in biological matrices. Its use in pharmacokinetic studies, for instance, would allow for the precise measurement of the analyte's concentration over time, which is essential for determining a drug's ADME profile.[2][9]

Secondary Application: Synthetic Intermediate

Beyond its role as an internal standard, the tosylated and deuterated nature of this molecule makes it a useful building block for the synthesis of more complex deuterium-labeled molecules.[14] This is particularly valuable in drug metabolism studies where researchers aim to trace the metabolic fate of a parent drug by introducing stable isotope labels.[17]

Experimental Workflow: Bioanalytical Method Validation

To ensure the reliability of a bioanalytical method, a rigorous validation process is required, as outlined by regulatory agencies like the FDA.[18][19] The following is a detailed protocol for a typical validation using (R,S)-1-Tosylglycerol-d5 as an internal standard.

Protocol: Validation of an LC-MS/MS Method for an Analyte using (R,S)-1-Tosylglycerol-d5

-

Stock Solution Preparation:

-

Accurately weigh and dissolve the analyte and (R,S)-1-Tosylglycerol-d5 (IS) in a suitable organic solvent (e.g., methanol) to prepare individual stock solutions of known concentrations (e.g., 1 mg/mL).

-

Causality: High accuracy in initial weighing and dilution is paramount as these solutions form the basis for all subsequent calibration standards and quality controls.

-

-

Preparation of Calibration Standards and Quality Controls:

-

Prepare a series of working solutions of the analyte by serial dilution of the stock solution.

-

Spike blank biological matrix (e.g., human plasma) with the analyte working solutions to create a set of calibration standards covering the expected concentration range.

-

Separately, prepare at least four levels of Quality Control (QC) samples: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.

-

Causality: This mimics the study samples and establishes the relationship between instrument response and analyte concentration.

-

-

Sample Preparation (Protein Precipitation - a common technique):

-

Aliquot a small volume (e.g., 50 µL) of each calibration standard, QC sample, and blank matrix into a microcentrifuge tube.

-

Add a fixed volume (e.g., 150 µL) of a protein precipitation solvent (e.g., acetonitrile) containing the (R,S)-1-Tosylglycerol-d5 internal standard at a constant concentration.

-

Causality: Adding the IS early in the sample preparation process ensures it accounts for variability in recovery and subsequent steps.[20]

-

Vortex vigorously to ensure complete protein precipitation.

-

Centrifuge at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to a clean plate or vials for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared samples onto a suitable liquid chromatography (LC) system coupled to a tandem mass spectrometer (MS/MS).

-

Develop an LC method (selecting the appropriate column, mobile phases, and gradient) to achieve chromatographic separation of the analyte from other matrix components.

-

Optimize the MS/MS parameters (e.g., ionization source conditions, collision energy) to monitor specific precursor-to-product ion transitions for both the analyte and the IS.

-

Causality: The chromatographic separation minimizes matrix effects, while the MS/MS detection provides high selectivity and sensitivity.

-

-

Data Processing and Evaluation:

-

Integrate the peak areas for the analyte and the IS in each sample.

-

Calculate the peak area ratio (Analyte Area / IS Area).

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards, using a weighted linear regression model.

-

Quantify the analyte concentration in the QC samples using the calibration curve.

-

Evaluate the method's performance based on FDA guidelines for accuracy, precision, selectivity, stability, and matrix effect.[18][21]

-

Diagram: Bioanalytical Method Workflow

Caption: Workflow for bioanalytical method validation using a SIL-IS.

Ensuring Data Trustworthiness: A Self-Validating System

The use of a high-quality SIL internal standard like (R,S)-1-Tosylglycerol-d5 is the cornerstone of a self-validating analytical system. The consistency of the internal standard's response across the analytical run provides a crucial diagnostic tool. Any significant deviation in the IS signal could indicate a problem with the sample preparation or instrument performance, allowing for the identification and exclusion of unreliable data.

Table: Key Bioanalytical Method Validation Parameters and Acceptance Criteria (based on FDA Guidance)

| Parameter | Description | Acceptance Criteria |

| Accuracy | The closeness of mean test results to the true concentration. | Within ±15% of the nominal value (±20% at the LLOQ).[6] |

| Precision | The closeness of individual measures when the procedure is applied repeatedly. | Coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).[6] |

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components. | No significant interfering peaks at the retention time of the analyte and IS in blank matrix.[18] |

| Stability | The chemical stability of the analyte in the biological matrix under various conditions. | Analyte concentration should be within ±15% of the nominal concentration after storage. |

| Matrix Effect | The direct or indirect alteration of the analytical response due to co-eluting components. | The CV of the IS-normalized matrix factor should be ≤15%. |

| Recovery | The extraction efficiency of the analytical method. | Recovery should be consistent and reproducible, though it does not need to be 100%.[19] |

Diagram: Role of SIL-IS in Correcting Analytical Variability

Caption: SIL-IS corrects for variability, ensuring accurate quantification.

Conclusion

The rationale for research into compounds like (R,S)-1-Tosylglycerol-d5 is rooted in the fundamental need for accuracy and reliability in scientific measurement. As a stable isotope-labeled internal standard, it represents the gold standard for quantitative bioanalysis by LC-MS. Its design—combining a common chemical backbone with a reactive handle and a stable, mass-shifting isotopic label—makes it a powerful tool for drug development professionals. By compensating for the inherent variabilities of the analytical process, (R,S)-1-Tosylglycerol-d5 and similar SIL internal standards ensure that pharmacokinetic and metabolic data are not just numbers, but trustworthy insights that can confidently guide the development of new and effective therapeutics.

References

-

Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess - SciSpace. (n.d.). Retrieved from [Link]

-

Deuterated Standards for LC-MS Analysis - ResolveMass Laboratories Inc. (n.d.). Retrieved from [Link]

-

Yusof, Y. A., & Ariffin, A. (2016). Synthesis, characterization and antibacterial activity of mono-,di- and tri-tosylate of glycerol. Semantic Scholar. Retrieved from [Link]

- Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407.

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

Reddy, T. M. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. Retrieved from [Link]

-

The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. Retrieved from [Link]

-

Is it necessary to have internal standard in Bio analytical Method Validation in HPLC? (2021, January 19). ResearchGate. Retrieved from [Link]

-

Sandle, T. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Retrieved from [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2023, October 30). YouTube. Retrieved from [Link]

-

Synthesis and Beneficials Effects of Glycerol Derivatives. (2024, July 2). Preprints.org. Retrieved from [Link]

-

Landvatter, S. W. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Hilaris Publisher. Retrieved from [Link]

-

Mizar, P., et al. (2009). Tosylated glycerol carbonate, a versatile bis-electrophile to access new functionalized glycidol derivatives. ResearchGate. Retrieved from [Link]

-

Role of drug metabolism in drug discovery and development. (n.d.). ResearchGate. Retrieved from [Link]

-

García, J. I., et al. (2010). Glycerol based solvents: synthesis, properties and applications. Digital CSIC. Retrieved from [Link]

-

Lin, J. H., & Lu, A. Y. (2001). Role of Biotransformation in Drug-Induced Toxicity: Influence of Intra- and Inter-Species Differences in Drug Metabolism. PubMed Central. Retrieved from [Link]

-

S. R. S. (2010). Recent Advances in Glycerol Polymers: Chemistry and Biomedical Applications. PubMed Central. Retrieved from [Link]

-

Drug Metabolism in Preclinical Drug Development: A Survey of the Discovery Process, Toxicology, and Computational Tools. (2018, April 10). PubMed Central. Retrieved from [Link]

-

The role of absorption, distribution, metabolism, excretion and toxicity in drug discovery. (n.d.). PubMed. Retrieved from [Link]

-

Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. (n.d.). PubMed Central. Retrieved from [Link]

Sources

- 1. The role of absorption, distribution, metabolism, excretion and toxicity in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Role of Biotransformation in Drug-Induced Toxicity: Influence of Intra- and Inter-Species Differences in Drug Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. crimsonpublishers.com [crimsonpublishers.com]

- 5. waters.com [waters.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. scispace.com [scispace.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. Recent Advances in Glycerol Polymers: Chemistry and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 13. semanticscholar.org [semanticscholar.org]

- 14. preprints.org [preprints.org]

- 15. resolvemass.ca [resolvemass.ca]

- 16. hilarispublisher.com [hilarispublisher.com]

- 17. Drug Metabolism in Preclinical Drug Development: A Survey of the Discovery Process, Toxicology, and Computational Tools - PMC [pmc.ncbi.nlm.nih.gov]

- 18. fda.gov [fda.gov]

- 19. fda.gov [fda.gov]

- 20. m.youtube.com [m.youtube.com]

- 21. researchgate.net [researchgate.net]

Significance of deuterium labeling in mass spectrometry

An In-depth Technical Guide: The Core Significance of Deuterium Labeling in Mass Spectrometry

Authored by: A Senior Application Scientist

Abstract

The substitution of hydrogen with its stable, heavy isotope, deuterium (²H or D), is a subtle molecular modification that creates profound analytical opportunities when coupled with mass spectrometry (MS). This guide delves into the fundamental principles and advanced applications of deuterium labeling, providing researchers, scientists, and drug development professionals with a robust framework for leveraging this powerful technique. We will explore the causality behind experimental design, from quantitative proteomics and metabolic flux analysis to pharmacokinetic studies and structural biology. By grounding core concepts in field-proven protocols and data interpretation strategies, this document serves as both a theoretical and practical resource for harnessing the analytical power of deuterium in a mass spectrometry workflow.

The Fundamental Principle: Why Deuterium?

At its core, the utility of deuterium labeling in mass spectrometry hinges on a simple, predictable mass shift. A deuterium atom possesses one proton and one neutron, making it approximately twice as heavy as a protium atom (¹H). This mass difference, while seemingly small, is easily resolved by modern mass spectrometers.[1][2] However, the significance extends beyond a simple mass increase. The carbon-deuterium (C-D) bond is stronger and has a lower vibrational zero-point energy than a carbon-hydrogen (C-H) bond.[3] This gives rise to the Kinetic Isotope Effect (KIE) , where reactions involving the cleavage of a C-D bond proceed more slowly than the equivalent C-H bond cleavage.[4] These two properties—the mass shift and the KIE—are the twin pillars upon which the diverse applications of deuterium labeling are built.

-

Mass Shift : Enables the differentiation and relative or absolute quantification of molecules.

-

Kinetic Isotope Effect (KIE) : Allows for the modulation of metabolic pathways and the stabilization of drug candidates.[4]

Application I: Quantitative Proteomics and Metabolomics

Mass spectrometry is not inherently quantitative due to variations in ionization efficiency.[5] Deuterium labeling overcomes this by creating an internal standard for nearly every analyte of interest, allowing for precise relative quantification. This is achieved by introducing a "heavy," deuterium-labeled version of a proteome or metabolome to be compared against a "light," unlabeled (natural abundance) sample.

Metabolic Labeling with Heavy Water (D₂O)

A powerful and cost-effective method for proteome-wide analysis is metabolic labeling using heavy water (D₂O).[6] When cells are grown in a medium containing a known percentage of D₂O, deuterium is incorporated into the stable C-H bonds of newly synthesized non-essential amino acids.[6] These labeled amino acids are then incorporated into proteins. By measuring the rate of deuterium incorporation into peptides over time, one can calculate the synthesis and turnover rates for thousands of proteins simultaneously.[6][7] This approach is analogous to the widely-used SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) technique but offers greater flexibility and is applicable to in vivo studies in rodents and humans.[6][8][9]

Chemical Labeling

For samples not amenable to metabolic labeling (e.g., clinical tissues, body fluids), chemical labeling strategies are employed post-extraction. Stable Isotope Dimethyl Labeling is a robust method where primary amines (the N-terminus of a peptide and the ε-amino group of lysine) are reductively methylated.[8] Using normal formaldehyde (CH₂O) creates the "light" tag, while deuterated formaldehyde (CD₂O) creates a "heavy" tag, introducing a predictable mass shift for quantification.[8]

| Labeling Method | Principle | Key Advantages | Key Considerations |

| D₂O Metabolic Labeling | In vivo or in situ incorporation of deuterium into newly synthesized biomolecules. | Low cost, applicable to whole organisms, measures protein dynamics.[6] | Requires proliferating cells for efficient labeling, slower incorporation. |

| Dimethyl Chemical Labeling | In vitro chemical derivatization of peptides on primary amines. | Applicable to any protein sample, fast reaction, high efficiency. | Labeling occurs post-lysis, introduces variability from sample handling.[10] |

| Deuterated SILAC | Metabolic incorporation of specific amino acids synthesized with deuterium. | High specificity, conceptually simple data analysis. | High cost of labeled amino acids, potential for arginine-to-proline conversion.[11] |

Application II: Drug Discovery and Pharmacokinetics (PK)

Deuterium labeling is an indispensable tool in drug development, from early discovery to clinical trials.

The "Deuterium Switch": Enhancing Metabolic Stability

As governed by the Kinetic Isotope Effect, replacing hydrogen with deuterium at a site of metabolic modification (a "soft spot") can significantly slow down the rate of metabolism by enzymes like the cytochrome P450 family.[4][12] This "deuterium switch" can improve a drug's pharmacokinetic profile by:

-

Increasing half-life and exposure: Allowing for lower or less frequent dosing.[12]

-

Reducing toxic metabolites: Improving the safety profile of a drug.[13]

-

Improving selectivity: By decreasing the formation of non-selective metabolites.[12]

Deutetrabenazine, the first FDA-approved deuterated drug, exemplifies this success by providing a more stable plasma concentration compared to its non-deuterated counterpart.[12]

Internal Standards for Absolute Quantification

In PK studies, determining the exact concentration of a drug in a biological matrix (e.g., plasma) is critical. A deuterated version of the drug serves as the perfect internal standard. It is chemically identical to the analyte, so it behaves the same way during sample extraction and chromatography, but its mass difference allows it to be distinguished by the mass spectrometer.[4] By adding a known amount of the deuterated standard to a sample, the absolute quantity of the non-deuterated drug can be calculated with high precision and accuracy.

Application III: Structural Biology - Hydrogen/Deuterium Exchange (HDX-MS)

HDX-MS is a powerful technique for probing protein conformation, dynamics, and interactions.[14] The principle is that amide hydrogens on the protein backbone are constantly exchanging with hydrogens in the solvent. When a protein is placed in a D₂O buffer, these hydrogens will be replaced by deuterium. The rate of this exchange is highly dependent on the hydrogen's solvent accessibility and its involvement in hydrogen bonding.[14]

-

Exposed, flexible regions: Exchange quickly.

-

Buried regions or those in stable hydrogen bonds (e.g., alpha-helices, beta-sheets): Exchange slowly or not at all.

By measuring the rate of deuterium uptake in different regions of the protein, one can map its conformational landscape. Comparing the HDX profile of a protein in two different states (e.g., with and without a binding partner) can precisely identify interaction interfaces and allosteric conformational changes.[15]

Protocol: A Self-Validating HDX-MS Experiment

A trustworthy HDX experiment relies on meticulous control of experimental parameters and the inclusion of critical controls.[16]

-

Sample Quality Control: Before beginning, confirm protein purity via SDS-PAGE and intact mass analysis. Ensure the protein is in its correct oligomeric state and is functionally active.[16]

-

Control Samples (Self-Validation):

-

Undeuterated (0% D₂O) Control: Defines the baseline mass for each peptide.

-

Fully Deuterated (>95% D₂O) Control: Defines the maximum possible exchange for each peptide, crucial for back-exchange correction.[17]

-

-

Labeling Reaction:

-

Dilute the protein into a D₂O-based buffer to initiate the exchange. This is performed for a series of time points (e.g., 10s, 1m, 10m, 1h).

-

The entire experiment must be conducted at a constant, controlled temperature (e.g., 4°C or 20°C) as temperature significantly impacts exchange rates.[16]

-

-

Quench Step:

-

Stop the exchange reaction by rapidly lowering the pH to ~2.5 and the temperature to 0°C.

-

Causality: At this low pH and temperature, the intrinsic rate of hydrogen exchange is slowed by several orders of magnitude, effectively "freezing" the deuterium label on the protein for the duration of the analysis.

-

-

Digestion and Separation:

-

The quenched sample is immediately injected into an LC system.

-

It passes through an online pepsin column at 0°C. Pepsin is active at low pH and quickly digests the protein into peptides.

-

The resulting peptides are captured on a trap column and then separated on a C18 analytical column.

-

-

MS Analysis:

-

The mass of each eluting peptide is measured by the mass spectrometer. The increase in mass compared to the undeuterated control reveals the amount of deuterium incorporated.

-

-

Data Analysis:

Application IV: Metabolic Flux Analysis (MFA)

MFA aims to quantify the rates (fluxes) of reactions within a metabolic network.[19][20] By providing cells with a deuterium-labeled substrate (e.g., D-glucose), researchers can trace the path of the deuterium atoms as they are incorporated into downstream metabolites. The specific pattern of deuterium incorporation (the "isotopologue distribution") in metabolites like lactate, citrate, or amino acids provides quantitative information about the activity of different metabolic pathways (e.g., glycolysis vs. pentose phosphate pathway).[19][21] This is invaluable for understanding disease states like cancer, where metabolic pathways are often reprogrammed.[20]

Conclusion

Deuterium labeling is far more than a simple analytical trick; it is a versatile and powerful strategy that provides dynamic, quantitative, and structural information that would otherwise be inaccessible to mass spectrometry alone. From elucidating protein turnover on a proteome-wide scale and mapping protein-drug interactions with peptide-level resolution to enhancing the metabolic stability of therapeutic candidates, the significance of deuterium is profound. By understanding the core principles of the mass shift and the kinetic isotope effect, and by implementing robust, self-validating experimental protocols, researchers can unlock a deeper understanding of complex biological systems.

References

-

Miyagi, M., Kiesel, E., & Neum, K. (n.d.). Deuterium Labeling of Isoaspartic and Isoglutamic Acids for Mass Spectrometry Analysis. ChemRxiv. [Link]

-

Zhang, H., et al. (2025). Deuterium labeling enables proteome-wide turnover kinetics analysis in cell culture. Molecular Cell. [Link]

-

ResearchGate. (n.d.). Deuterium labeling causes predictable shifts in the isotope pattern. [Link]

-

Lassman, M. E., & Polozova, A. (2023). Fundamentals of HDX-MS. Methods in Molecular Biology. [Link]

-

Oreate AI Blog. (2026). Unraveling the Deuterium Isotope Effect: A Quantum Dance of Atoms. [Link]

-

Kolkman, A., et al. (n.d.). Labeling Methods in Mass Spectrometry Based Quantitative Proteomics. [Link]

-

Tian, W., et al. (2023). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. Analytical Chemistry. [Link]

-

Royal Society of Chemistry. (2011). Chapter 3: Labelling with Deuterium and Tritium. [Link]

-

BioPharm International. (2015). Performing Hydrogen/Deuterium Exchange with Mass Spectrometry. [Link]

-

Lermyte, F., et al. (2021). Chemical isotope labeling for quantitative proteomics. Mass Spectrometry Reviews. [Link]

-

Spectroscopy Online. (2013). Hydrogen–Deuterium Exchange Mass Spectrometry. [Link]

-

Masson, G. R., et al. (2019). Recommendations for performing, interpreting and reporting hydrogen deuterium exchange mass spectrometry (HDX-MS) experiments. Nature Methods. [Link]

-

Miyagi, M., et al. (2023). Deuterium Labeling of Isoaspartic and Isoglutamic Acids for Mass Spectrometry Analysis. ACS Publications. [Link]

-

Gant, T. G. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. [Link]

-

Heavy Water Board. (n.d.). L15 Deuterium Labeled Compounds in Drug Discovery Process. [Link]

-

YouTube. (2022). Synthesis Workshop: Deuterium + Tritium Labeling with Sara Kopf and Florian Bourriquen (Episode 94). [Link]

-

Zhang, Q., et al. (2020). Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. Metabolites. [Link]

-

ACS Publications. (2023). Hydrogen-Deuterium-Exchange-Based Mass Distribution Shifts in High-Resolution Cyclic Ion Mobility Separations. [Link]

-

YouTube. (2019). #82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 | Computational Systems Biology. [Link]

-

Garcés, L., et al. (2020). Computational Tools for Hydrogen–Deuterium Exchange Mass Spectrometry Data Analysis. Chemical Reviews. [Link]

-

Lento, C., et al. (2021). Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes. International Journal of Molecular Sciences. [Link]

-

BIOCEV. (2015). Quantitative proteomics using SILAC: Principles, applications, and developments. [Link]

-

Wegner, A., et al. (2016). Metabolome-Wide Analysis of Stable Isotope Labeling—Is It Worth the Effort?. Frontiers in Bioengineering and Biotechnology. [Link]

-

Pirali, T., et al. (2019). Applications of Deuterium in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

-

Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry. [Link]

-

ResearchGate. (2025). Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. [Link]

-

ResearchGate. (2018). (PDF) Quantitative Comparison of Proteomes Using SILAC. [Link]

-

Request PDF. (n.d.). Application of deuterium in research and development of drugs. [Link]

-

Slideshare. (2015). Application of deuterium in drug discovery. [Link]

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Unraveling the Deuterium Isotope Effect: A Quantum Dance of Atoms - Oreate AI Blog [oreateai.com]

- 4. youtube.com [youtube.com]

- 5. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Deuterium labeling enables proteome-wide turnover kinetics analysis in cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]

- 11. Overview of SILAC Technology for Quantitative Proteomics - Creative Proteomics [creative-proteomics.com]

- 12. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. biopharminternational.com [biopharminternational.com]

- 15. Fundamentals of HDX-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Recommendations for performing, interpreting and reporting hydrogen deuterium exchange mass spectrometry (HDX-MS) experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Metabolome-Wide Analysis of Stable Isotope Labeling—Is It Worth the Effort? [frontiersin.org]

- 21. researchgate.net [researchgate.net]

(R,S)-1-Tosylglycerol-d5: A Comprehensive Technical Guide for Advanced Applications in Mass Spectrometry-based Research

This technical guide provides an in-depth exploration of (R,S)-1-Tosylglycerol-d5, a deuterated derivative of tosylglycerol, designed for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, synthesis, and a detailed application as an internal standard in quantitative lipidomics by liquid chromatography-mass spectrometry (LC-MS).

Introduction: The Significance of Isotopic Labeling and Tosylation in Modern Research

In the landscape of drug discovery and metabolic research, the precise quantification of endogenous and exogenous molecules is paramount. Stable isotope labeling, particularly with deuterium, offers a powerful tool for achieving this accuracy. Deuterated compounds, such as (R,S)-1-Tosylglycerol-d5, are chemically identical to their non-labeled counterparts but possess a higher mass. This mass difference allows them to be distinguished by mass spectrometry, making them ideal internal standards to correct for variations in sample preparation and instrument response.

The tosyl group, a derivative of p-toluenesulfonic acid, is an excellent leaving group in nucleophilic substitution reactions. The tosylation of glycerol, a fundamental building block of many lipids, creates a more reactive molecule that can be utilized in various synthetic pathways. The combination of deuterium labeling and tosylation in (R,S)-1-Tosylglycerol-d5 makes it a versatile tool for advanced analytical and synthetic applications.

Physicochemical Properties of (R,S)-1-Tosylglycerol-d5

A thorough understanding of the physicochemical properties of (R,S)-1-Tosylglycerol-d5 is essential for its effective use. The key properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₉D₅O₅S | [1][2] |

| Molecular Weight | 251.31 g/mol | [1][2][3][4] |

| CAS Number | 928623-32-9 | [1][2][3][4] |

| Appearance | Pale Yellow Semi-Solid | [4] |

| Solubility | Acetone, Chloroform | [4] |

| Synonyms | 1-Tosyloxy-2,3-propanediol-d5, 2,3-Dihydroxypropyl Tosylate-d5, p-Toluenesulfonic Acid Glyceryl Ester-d5 | [1][2] |

Synthesis of (R,S)-1-Tosylglycerol-d5: A Step-by-Step Protocol

The synthesis of (R,S)-1-Tosylglycerol-d5 involves the reaction of commercially available glycerol-d5 with p-toluenesulfonyl chloride (TsCl) in the presence of a base. The following protocol outlines a general procedure for this synthesis.

Disclaimer: This protocol is intended for informational purposes only and should be performed by qualified personnel in a controlled laboratory setting. Appropriate safety precautions must be taken.

Materials and Reagents

-

Glycerol-d5 (1,1,2,3,3-pentadeuterioglycerol)

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (HPLC grade)

Experimental Procedure

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve glycerol-d5 (1 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.

-

Addition of Reagents: Slowly add anhydrous pyridine (1.2 equivalents) to the stirred solution. This is followed by the portion-wise addition of p-toluenesulfonyl chloride (1.1 equivalents). The reaction is typically monitored by thin-layer chromatography (TLC).

-

Reaction Progression: Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 12-16 hours.

-

Workup: Quench the reaction by adding saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter the solution and concentrate the solvent under reduced pressure. The crude product is then purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure (R,S)-1-Tosylglycerol-d5.

Characterization

The identity and purity of the synthesized (R,S)-1-Tosylglycerol-d5 should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Application in Quantitative Lipidomics: A Detailed Workflow

(R,S)-1-Tosylglycerol-d5 is an excellent internal standard for the quantification of mono- and di-acylglycerols, and other glycerol-containing lipids in complex biological matrices. The following workflow details its use in a typical LC-MS-based lipidomics experiment.

Experimental Workflow Diagram

Sources

A Technical Guide to (R,S)-1-Tosyl Glycerol-d5: Nomenclature, Synthesis, and Application in Bioanalytical Mass Spectrometry

An In-Depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

(R,S)-1-Tosyl Glycerol-d5 is a deuterated, protected form of glycerol of significant interest in the fields of chemical synthesis and bioanalysis. Its unique structural features—a racemic glycerol backbone, a highly effective tosylate leaving group, and stable isotope labeling—make it a versatile tool for drug development. This technical guide provides a comprehensive overview of this compound, beginning with a detailed exploration of its nomenclature and chemical identifiers. We delve into the chemical principles that underpin its utility, explaining the synthetic rationale for tosylation and the analytical advantages conferred by deuterium labeling. A core focus of this guide is its application as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the precise quantification of therapeutic agents. A detailed, field-proven protocol for a bioanalytical workflow is provided, grounded in regulatory best practices. This document serves as an essential resource for scientists seeking to leverage this compound in their research and development endeavors.

Nomenclature and Chemical Identification

Accurate and unambiguous identification of chemical entities is a cornerstone of scientific integrity. This compound is known by several synonyms and is cataloged under various chemical registry systems. The name itself provides a concise structural description:

-

(R,S)- : Denotes a racemic mixture, containing equal amounts of the (R) and (S) enantiomers at the C2 position of the glycerol backbone.

-

1-Tosyl : Indicates that a tosyl (p-toluenesulfonyl) group is attached to the primary oxygen atom at the C1 position of glycerol.

-

Glycerol : The core structure is the three-carbon triol, propane-1,2,3-triol.

-

-d5 : Specifies that five hydrogen atoms on the glycerol backbone have been replaced with deuterium, a stable isotope of hydrogen. This labeling is crucial for its use in mass spectrometry.[1][2]

A consolidated list of its primary identifiers is presented below for rapid reference.

| Identifier Type | Value | Source |

| Primary Name | This compound | Santa Cruz Biotechnology[3] |

| CAS Number | 928623-32-9 | Santa Cruz Biotechnology, Pharmaffiliates[3][4] |

| Molecular Formula | C₁₀H₉D₅O₅S | MyBioSource, Santa Cruz Biotechnology[3][5] |

| Molecular Weight | 251.31 g/mol | CRO Splendid Lab, Pharmaffiliates[4][6] |

| IUPAC Name | (2,3-Dihydroxypropyl-1,1,2,3,3-d5) 4-methylbenzenesulfonate | Pharmaffiliates[4] |

| PubChem CID | 71752639 | LabSolutions[7] |

| Synonym 1 | 1-Tosyloxy-2,3-propanediol-d5 | Santa Cruz Biotechnology[3][8] |

| Synonym 2 | 2,3-Dihydroxypropyl Tosylate-d5 | Pharmaffiliates[4] |

| Synonym 3 | p-Toluenesulfonic Acid Glyceryl Ester-d5 | Santa Cruz Biotechnology[3] |

| Synonym 4 | 1,2,3-Propanetriol 1-(4-Methylbenzenesulfonate)-d5 | CRO Splendid Lab[6] |

Core Chemical Principles and Rationale for Use

The utility of this compound stems from two key chemical modifications to the glycerol scaffold: tosylation and deuteration.

The Tosyl Group: Engineering an Excellent Leaving Group

In organic synthesis, the hydroxyl group (-OH) of an alcohol is a notoriously poor leaving group because it would depart as the hydroxide ion (HO⁻), which is a strong base.[5] To facilitate nucleophilic substitution reactions, the hydroxyl group must first be converted into a group that is stable on its own as an anion—a weak base.

The p-toluenesulfonyl (tosyl) group is exceptionally effective for this purpose.[4][6] It is installed by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.[3][5] Once the alcohol is converted to a tosylate ester (-OTs), the tosylate anion becomes an excellent leaving group due to its stability, which arises from the delocalization of the negative charge across the sulfonyl oxygens and the aromatic ring through resonance.[3][5] This transformation allows for efficient Sₙ2 displacement by a wide range of nucleophiles.[3][4]

Deuterium Labeling: The Gold Standard for Internal Standards

In quantitative bioanalysis, particularly using LC-MS/MS, an internal standard (IS) is essential for correcting for variations in sample preparation, injection volume, and instrument response. The ideal IS is chemically identical to the analyte of interest but has a different mass, ensuring it behaves similarly during chromatography and ionization but is distinguishable by the mass spectrometer.

Stable isotope-labeled (SIL) compounds, such as deuterated molecules, are considered the gold standard for internal standards.[9][10] this compound, with its five deuterium atoms, has a mass that is 5 Daltons higher than its non-labeled counterpart.[2][11] This mass shift provides a clear signal separation in the mass spectrometer while having a negligible effect on its chromatographic retention time and ionization efficiency, making it an ideal IS for quantifying non-labeled tosylated glycerol derivatives or related structures.[12]

Synthesis Workflow

The synthesis of this compound is typically achieved through a straightforward tosylation of commercially available deuterated glycerol. The process involves the selective reaction of one of the primary hydroxyl groups.

Caption: A generalized workflow for the synthesis of this compound.

The reaction is typically performed at a reduced temperature to control the selectivity for the primary hydroxyl group over the secondary one.[7] Pyridine acts as both the solvent and the base to neutralize the HCl byproduct generated during the reaction.[5] Purification is commonly achieved via column chromatography.

Application: Internal Standard for Therapeutic Drug Monitoring

A primary application of this compound and similar labeled compounds is in therapeutic drug monitoring (TDM) of pharmaceuticals that are metabolized into glycerol-containing structures. For instance, certain antifungal agents of the azole class are monitored in patient plasma to ensure their concentrations are within the therapeutic window, avoiding both sub-therapeutic effects and toxicity.[12][13]

This section provides a detailed protocol for the quantification of a hypothetical analyte, "Analyte-G" (a glycerol-conjugated drug), in human plasma using this compound as the internal standard. This protocol is based on established bioanalytical methods and adheres to regulatory guidelines.[11][14][15]

Experimental Protocol: LC-MS/MS Quantification of Analyte-G

Objective: To accurately quantify the concentration of Analyte-G in human plasma samples.

Materials:

-

Analyte-G Reference Standard: Certified purity >99%.

-

Internal Standard (IS): this compound.

-

Control Human Plasma: K₂EDTA anticoagulant, free of analyte.

-

Solvents: Acetonitrile (ACN) and Methanol (MeOH), LC-MS grade. Formic Acid (FA), >99%.

-

Reagents: LC-MS grade water.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system (e.g., Waters Acquity UPLC).

-

Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP 6500+).

Protocol Steps:

-

Preparation of Stock and Working Solutions:

-

Prepare a 1.00 mg/mL stock solution of Analyte-G in methanol.

-

Prepare a 1.00 mg/mL stock solution of the IS, this compound, in methanol.

-

From these stocks, prepare serial dilutions in 50:50 ACN:Water to create working solutions for calibration standards (CS) and quality control (QC) samples.

-

Prepare an IS working solution by diluting the IS stock to 50 ng/mL in ACN containing 0.1% FA.

-

-

Preparation of Calibration Standards and Quality Controls:

-

Spike control human plasma with the Analyte-G working solutions to prepare a calibration curve consisting of 8 non-zero standards (e.g., 1, 5, 20, 50, 100, 250, 500, 1000 ng/mL).

-

Separately, spike control plasma to prepare QC samples at four levels: Lower Limit of Quantification (LLOQ), Low, Mid, and High concentrations.

-

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample (unknown, CS, or QC) in a 1.5 mL microcentrifuge tube, add 150 µL of the IS working solution (50 ng/mL in ACN). The IS solution acts as the protein precipitation agent.

-

Vortex vigorously for 30 seconds to mix and precipitate plasma proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer 100 µL of the supernatant to a 96-well plate or autosampler vial for analysis.

-

-

LC-MS/MS Analysis:

-

LC Conditions:

-

Column: C18 reverse-phase column (e.g., Waters Acquity HSS T3, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.5 mL/min.

-